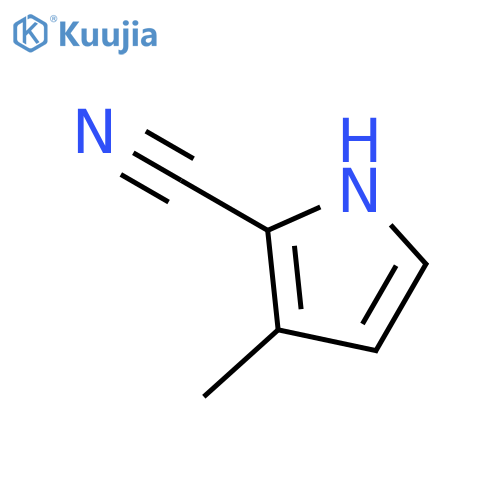Cas no 24014-22-0 (3-methyl-1H-Pyrrole-2-carbonitrile)

24014-22-0 structure
商品名:3-methyl-1H-Pyrrole-2-carbonitrile
3-methyl-1H-Pyrrole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1H-Pyrrole-2-carbonitrile
- EN300-6453298
- DB-152021
- monomethyl 2-cyanopyrrole
- 1H-Pyrrole-2-carbonitrile, 3-methyl-
- DTXSID00483258
- SB62577
- SCHEMBL480061
- 24014-22-0
- AKOS006348943
-
- インチ: InChI=1S/C6H6N2/c1-5-2-3-8-6(5)4-7/h2-3,8H,1H3
- InChIKey: ZKMWYJKHFUVUFB-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C#N)NC=C1
計算された属性
- せいみつぶんしりょう: 106.05318
- どういたいしつりょう: 106.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 39.6Ų
じっけんとくせい
- PSA: 39.58
3-methyl-1H-Pyrrole-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6453298-0.1g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 0.1g |
$241.0 | 2023-05-23 | |
| Enamine | EN300-6453298-1.0g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 1g |
$699.0 | 2023-05-23 | |
| 1PlusChem | 1P01G7RI-1g |
3-Methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 1g |
$926.00 | 2024-05-22 | |
| Enamine | EN300-6453298-0.05g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 0.05g |
$162.0 | 2023-05-23 | |
| Enamine | EN300-6453298-10.0g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 10g |
$3007.0 | 2023-05-23 | |
| Enamine | EN300-6453298-0.5g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 0.5g |
$546.0 | 2023-05-23 | |
| Chemenu | CM196905-1g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 1g |
$674 | 2024-07-28 | |
| Enamine | EN300-6453298-2.5g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 2.5g |
$1370.0 | 2023-05-23 | |
| Enamine | EN300-6453298-5.0g |
3-methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 5g |
$2028.0 | 2023-05-23 | |
| 1PlusChem | 1P01G7RI-50mg |
3-Methyl-1H-pyrrole-2-carbonitrile |
24014-22-0 | 95% | 50mg |
$255.00 | 2024-05-22 |
3-methyl-1H-Pyrrole-2-carbonitrile 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
24014-22-0 (3-methyl-1H-Pyrrole-2-carbonitrile) 関連製品
- 20970-75-6(3-methylpyridine-2-carbonitrile)
- 7584-09-0(3,5-Dimethylpicolinonitrile)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
